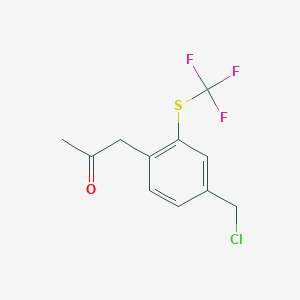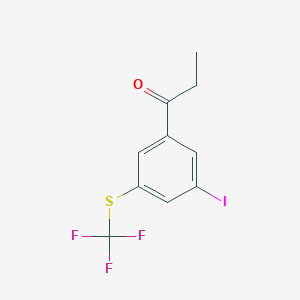
6-Deuterioquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline-6-D is a derivative of quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. Quinoline itself is a colorless hygroscopic liquid with a strong odor, and it is slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Quinoline-6-D, like other quinoline derivatives, has significant applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry.
準備方法
The synthesis of quinoline and its derivatives, including Quinoline-6-D, can be achieved through several well-established methods. Some of the classical synthetic routes include:
Skraup Synthesis: This method involves heating aniline and glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Doebner-Von Miller Synthesis: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds.
Industrial production methods often employ these classical synthetic routes but may also utilize modern techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids to enhance efficiency and sustainability .
化学反応の分析
Quinoline-6-D undergoes various types of chemical reactions, including:
Electrophilic Substitution: Quinoline-6-D can undergo nitration, bromination, and sulfonation reactions.
Nucleophilic Substitution: Quinoline-6-D can participate in nucleophilic substitution reactions due to the presence of the nitrogen atom in the heterocyclic ring.
Oxidation and Reduction: Quinoline-6-D can be oxidized or reduced under specific conditions to form various derivatives.
Common reagents used in these reactions include concentrated nitric acid, sulfuric acid, bromine, and silver sulfate . The major products formed depend on the specific reaction conditions and the nature of the substituents on the quinoline ring.
科学的研究の応用
Quinoline-6-D has a wide range of scientific research applications, including:
Medicinal Chemistry: Quinoline-6-D and its derivatives are used in the development of drugs with anticancer, antimalarial, antibacterial, and antiviral activities
Biology: Quinoline-6-D is used in the study of biological processes and as a tool in biochemical research.
Industry: Quinoline-6-D is used in the manufacture of dyes, pH indicators, and other organic compounds.
作用機序
The mechanism of action of Quinoline-6-D involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . Additionally, quinoline derivatives can bind to DNA and interfere with its function, leading to cell death .
類似化合物との比較
Quinoline-6-D can be compared with other similar compounds, such as:
Chloroquine: An antimalarial drug that also has applications in treating autoimmune diseases.
Ciprofloxacin: A fluoroquinolone antibiotic used to treat various bacterial infections.
Quinine: An alkaloid used to treat malaria.
Quinoline-6-D is unique due to its specific chemical structure and the presence of the deuterium atom, which can influence its pharmacokinetic and pharmacodynamic properties.
特性
分子式 |
C9H7N |
|---|---|
分子量 |
130.16 g/mol |
IUPAC名 |
6-deuterioquinoline |
InChI |
InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i1D |
InChIキー |
SMWDFEZZVXVKRB-MICDWDOJSA-N |
異性体SMILES |
[2H]C1=CC=C2C(=C1)C=CC=N2 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[1.1.1]pentane-2-carbaldehyde](/img/structure/B14039408.png)
![Racemic-(3R,3aS,6aS)-5-(t-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B14039412.png)







![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B14039449.png)

![1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one](/img/structure/B14039460.png)

